molecular formula C21H20N4O5S B2410225 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899957-69-8

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2410225
CAS No.: 899957-69-8
M. Wt: 440.47
InChI Key: NWFGWHGKTORLHH-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with a primary research focus on CDK2 and CDK5 . Its mechanism involves targeting the ATP-binding pocket of these kinases, thereby disrupting their phosphorylation activity and halting cell cycle progression, particularly at the G1/S phase transition. This targeted inhibition makes it a valuable chemical probe for investigating the dysregulated cell cycle machinery in various cancers . Researchers utilize this compound to study oncogenic proliferation, induce cell cycle arrest in vitro, and explore synthetic lethal interactions in tumor models with specific genetic backgrounds. Its furan and thiourea-containing structure contributes to its binding affinity and selectivity profile, providing a tool for dissecting complex CDK-mediated signaling pathways in diseases like breast cancer and glioblastoma .

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(22-14-5-3-6-15(11-14)25(28)29)13-31-20-17-8-1-2-9-18(17)24(21(27)23-20)12-16-7-4-10-30-16/h3-7,10-11H,1-2,8-9,12-13H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFGWHGKTORLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure with the following properties:

Property Details
Chemical Formula C25H23N3O3S
Molecular Weight 445.53 g/mol
IUPAC Name 2-{[1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]thio}-N-(3-nitrophenyl)acetamide
SMILES Notation O=C(CSc2nc(=O)n(Cc1ccco1)c3CCCCc23)Nc4cccc5ccccc45
InChI InChI=1S/C25H23N3O3S/c29-23(26...)

This structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan and quinazoline moieties. For instance:

  • Antibacterial Activity : Derivatives of furan have shown significant antibacterial effects against various strains of bacteria. For example, a related furan derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli and Proteus vulgaris . While specific data on the target compound is limited, the presence of the furan ring suggests potential similar activity.

Anticancer Activity

Research on similar compounds has indicated promising anticancer properties. For example:

  • Cervical Cancer : Furan derivatives conjugated with peptides exhibited notable inhibitory activity against HeLa cells (cervical cancer), with some compounds showing an IC50 value as low as 0.15 µg/mL . This suggests that the target compound may also possess anticancer properties worth exploring.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. The furan and quinazoline components may facilitate:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some furan derivatives can modulate oxidative stress pathways, which are critical in cancer progression and microbial resistance.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to the target compound:

  • Antibacterial Studies : Research indicates that furan derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria . This could be extrapolated to suggest that the target compound may also possess antibacterial properties.
  • Anticancer Studies : Investigations into furan-based compounds have revealed their potential in inhibiting cancer cell lines. For instance, one study reported that a specific furan derivative effectively inhibited HeLa cells through mitochondrial disruption .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including cyclocondensation, thioacetylation, and substitution. Key steps include:

  • Thioacetylation : Reaction of the quinazolinone core with thiol-containing reagents under inert atmosphere (N₂) at 60–80°C for 6–8 hours .
  • Substitution : Coupling the thioacetamide intermediate with 3-nitrophenyl groups using DMF as a solvent and triethylamine as a base .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate, 7:3) and recrystallization (ethanol/water) to achieve >95% purity . Optimization Table :
StepTemperature (°C)SolventCatalystYield (%)
Cyclocondensation80DMFNone65–70
Thioacetylation60THFPyridine80–85
SubstitutionRTDCMTEA75–80

Q. Which spectroscopic techniques are essential for confirming the thioacetamide linkage?

  • ¹H/¹³C NMR : Identify the thioether (–S–) proton (δ 3.8–4.2 ppm) and carbonyl (C=O) signals (δ 165–170 ppm) .
  • IR Spectroscopy : Detect C=S stretching (1050–1250 cm⁻¹) and amide N–H bending (1550–1650 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 483.12) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and cell-based assays be addressed?

Conflicting results may arise from poor solubility or metabolic instability. Mitigation strategies include:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS, 1:9) or formulate as nanoparticles .
  • Metabolic Stability Assays : Perform liver microsome studies to identify degradation pathways .
  • Comparative Analysis : Cross-reference IC₅₀ values with structurally analogous compounds (see table below) :
AnalogTargetIC₅₀ (µM)Notes
Quinazolinone-AKinase X10.5Poor solubility
Quinazolinone-BKinase Y2.3Enhanced logP

Q. What computational methods predict binding modes to biological targets like kinases?

  • Molecular Docking : Use AutoDock Vina with kinase X-ray structures (PDB: 3POZ) to model interactions with the quinazolinone core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the furan-nitrophenyl moiety in binding pockets .
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro group position) with activity using CoMFA/CoMSIA .

Methodological Challenges

Q. How to resolve low yields during the thioacetylation step?

Common issues include oxidation of thiol intermediates or side reactions. Solutions:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent disulfide formation .
  • Catalyst Screening : Test alternatives to pyridine (e.g., DMAP or imidazole) .
  • Reagent Ratios : Optimize thiol:quinazolinone molar ratio (1:1.2 recommended) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH Stability Assays : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC .
  • Thermal Analysis : Perform DSC/TGA to identify decomposition points (>200°C typical) .
  • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation (λmax 320 nm) .

Data Interpretation

Q. How to analyze conflicting cytotoxicity data across cell lines?

  • Dose-Response Curves : Generate 12-point assays (0.1–100 µM) to rule out false positives .
  • Mechanistic Profiling : Test against apoptosis markers (caspase-3/7) and cell cycle arrest .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan®) .

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